5'-Amino-5'-deoxythymidine

Vue d'ensemble

Description

5’-Amino-5’-deoxythymidine is a substrate used in the synthesis of amide-conjugated nucleosides and their analogues . It may be used for DNA 5’-terminal site-specific modification . It is also used to produce modified thymidine dimer oligonucleotide building units (squaryl groups) to create new oligonucleotide analogues .

Synthesis Analysis

A rapid method for the synthesis of oligodeoxynucleotides (ODNs) terminated by 5’-amino-5’-deoxythymidine is described . A 3’-phosphorylated ODN (the donor) is incubated in aqueous solution with 5’-amino-5’-deoxythymidine in the presence of N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride (EDC), extending the donor by one residue .Molecular Structure Analysis

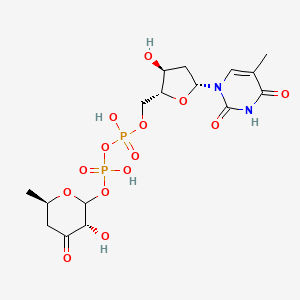

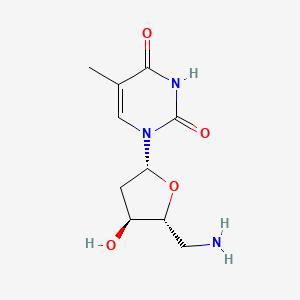

The molecular formula of 5’-Amino-5’-deoxythymidine is C10H15N3O4 . Its molecular weight is 241.24 . The structure contains a total of 33 bonds, including 18 non-H bonds, 3 multiple bonds, 2 rotatable bonds, 3 double bonds, 1 five-membered ring, and 1 six-membered ring .Chemical Reactions Analysis

5’-Amino-5’-deoxythymidine may be used as a substrate in the synthesis of amide-conjugated nucleosides and their analogues . It may be used for DNA 5’-terminal site-specific modification . It is used to produce modified thymidine dimer oligonucleotide building units (squaryl groups) to create new oligonucleotide analogues .Physical And Chemical Properties Analysis

The molecular formula of 5’-Amino-5’-deoxythymidine is C10H15N3O4 . Its molecular weight is 241.24 . It is a solid substance with a storage temperature of 2-8°C .Applications De Recherche Scientifique

Synthesis of Nucleotide Analogs

5’-Amino-5’-deoxythymidine is used in the synthesis of 5′‐amino‐2′,5′‐dideoxy analogs of adenosine, cytidine, guanosine, inosine, and uridine . These analogs are synthesized from their respective naturally occurring nucleosides via the reduction of 5′‐azido‐2′,5′‐dideoxy intermediates using the Staudinger reaction .

DNA Replication Studies

5’-Amino-5’-deoxythymidine has been employed in model studies on DNA replication . It provides insights into the mechanisms of DNA replication and the role of various enzymes in this process .

Template-Directed Chemical Amplification

This compound is used in template-directed chemical amplification studies . These studies are crucial for understanding the processes of DNA amplification and replication .

Mechanistic Studies on Polymerases and Reverse Transcriptases

5’-Amino-5’-deoxythymidine is used in mechanistic studies on polymerases and reverse transcriptases . These studies help in understanding the functioning of these enzymes and their role in DNA replication .

Construction of Combinatorial Peptide–DNA Hybrids

5’-Amino-5’-deoxythymidine is used in the construction of combinatorial peptide–DNA hybrids . These hybrids have potential applications in the field of antisense therapeutics .

Synthesis of 5′-Modified Oligonucleotides

5’-Amino-5’-deoxythymidine is used in the synthesis of 5′-modified oligonucleotides . These oligonucleotides bear 5′-appendages consisting of a nucleobase and an amide linkage . They are prepared from 5′-amino-5′-deoxyoligonucleotides, amino acid building blocks, and thymine or uracil derivatives .

Radiosensitivity Studies

5’-Amino-5’-deoxythymidine is used in radiosensitivity studies . It helps in understanding the effects of radiation on cells and the mechanisms of DNA damage and repair .

Genomic Sequence Analysis

The 5’-Amino-5’-deoxythymidine analogs can be efficiently incorporated into DNA by the Klenow fragment of Escherichia coli DNA polymerase I . This property is utilized in genomic sequence analysis .

Mécanisme D'action

Target of Action

5’-Amino-5’-deoxythymidine is a purine nucleoside analog . The primary target of 5’-Amino-5’-deoxythymidine is Thymidylate Synthase (TS) , a rate-limiting enzyme required for DNA synthesis. TS produces a critical nucleotide for genome integrity and cellular economy in the DNA synthesis pathway .

Mode of Action

5’-Amino-5’-deoxythymidine inhibits the activity of HIV-1 reverse transcriptase (RT) via DNA chain termination after incorporation of the nucleotide analogue . This compound acts as a chain terminator of viral DNA during reverse transcription .

Biochemical Pathways

The antitumor activity of 5’-Amino-5’-deoxythymidine relies on the inhibition of DNA synthesis and the induction of apoptosis . By inhibiting DNA synthesis, the compound disrupts the replication of cancer cells, leading to their death. The induction of apoptosis, or programmed cell death, further contributes to the reduction of cancer cells .

Pharmacokinetics

It is known that the compound is a prodrug that must be phosphorylated to its active 5′-triphosphate metabolite . The rate of hydrolysis of 5’-Amino-5’-deoxythymidine diphosphate increases as the pH of the reaction mixture decreases .

Result of Action

The result of the action of 5’-Amino-5’-deoxythymidine is the inhibition of the replication of certain viruses, such as the herpes simplex virus . It also has broad antitumor activity, particularly against indolent lymphoid malignancies .

Action Environment

The action, efficacy, and stability of 5’-Amino-5’-deoxythymidine can be influenced by various environmental factors. For instance, the pH level can affect the rate of hydrolysis of the compound . .

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Orientations Futures

Propriétés

IUPAC Name |

1-[(2R,4S,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O4/c1-5-4-13(10(16)12-9(5)15)8-2-6(14)7(3-11)17-8/h4,6-8,14H,2-3,11H2,1H3,(H,12,15,16)/t6-,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYWLBQPICCQJFF-XLPZGREQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30876098 | |

| Record name | THYMIDINE, 5'-AMINO-5'-DEOXY- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30876098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5'-Amino-5'-deoxythymidine | |

CAS RN |

25152-20-9 | |

| Record name | 5'-Amino-5'-deoxythymidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025152209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | THYMIDINE, 5'-AMINO-5'-DEOXY- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30876098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 5'-Amino-5'-deoxythymidine interact with thymidine kinase?

A1: 5'-AdThd acts as an allosteric modulator of thymidine kinase (TK), the enzyme responsible for phosphorylating thymidine to thymidine monophosphate (dTMP). It preferentially inhibits the mammalian TK over the herpes simplex virus (HSV) encoded TK. [, ] This selective inhibition makes it a potential candidate for antiviral therapy. []

Q2: Does 5'-Amino-5'-deoxythymidine affect DNA synthesis?

A3: While 5'-AdThd can be incorporated into polynucleotides by DNA polymerase I in vitro, it forms phosphoramidate bonds that are more labile in acidic conditions compared to natural phosphodiester bonds. [, ] This property makes it a potential tool for generating sequence ladders in DNA analysis. [] In living cells, 5'-AdThd primarily acts by modulating TK activity rather than being directly incorporated into DNA. []

Q3: What is the molecular formula and weight of 5'-Amino-5'-deoxythymidine?

A3: The molecular formula of 5'-Amino-5'-deoxythymidine is C10H15N3O4, and its molecular weight is 241.25 g/mol.

Q4: Is there any spectroscopic data available on 5'-Amino-5'-deoxythymidine?

A5: Yes, 13C NMR studies have been conducted on 5'-AdThd derivatives to determine the conformational preference of the thymine base relative to the sugar ring. These studies indicate that 5'-AdThd predominantly adopts the anti conformation in aqueous solutions, similar to natural nucleotides. []

Q5: How do structural modifications of 5'-Amino-5'-deoxythymidine affect its activity?

A6: Adding a 3'-amino group to 5'-AdThd, creating 3',5'-diamino-3',5'-dideoxythymidine, unexpectedly abolished both the antiviral and antineoplastic activities observed with the individual 3'-amino and 5'-amino analogs. [, ] This suggests that the 3'-amino and 5'-amino groups might interfere with each other's mode of action.

Q6: What is known about the stability of 5'-Amino-5'-deoxythymidine?

A8: 5'-AdThd diphosphate exhibits pH-dependent stability, with increased hydrolysis rates at lower pH values. [] At pH 3, the diphosphate degrades to yield 5'-AdThd and thymine. [] This information is crucial for understanding the compound's stability in various biological environments and for developing appropriate formulation strategies.

Q7: What is the in vitro antiviral activity of 5'-Amino-5'-deoxythymidine?

A9: 5'-AdThd demonstrates potent antiviral activity against HSV-1 in vitro. [, , ] Synergistic antiviral effects have been observed when 5'-AdThd is combined with 5-iodo-2'-deoxyuridine. []

Q8: Are there any in vivo studies on the efficacy of 5'-Amino-5'-deoxythymidine?

A10: In a rabbit model of herpetic keratouveitis, topical administration of 10% and 15% 5'-AdThd eye drops proved significantly more effective than placebo and comparable in efficacy to idoxuridine. [] Additionally, in a neonatal mouse model, systemic 5'-AdThd did not exhibit the toxicity and teratogenicity observed with idoxuridine. [] These findings highlight the potential of 5'-AdThd as a safer alternative to existing antiviral treatments.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3S,3aR,4S,6S,6aR,9aS,9bS)-3,6-diacetyloxy-3,6,9-trimethyl-2-oxo-4,5,6a,7,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-4-yl] 2-methylpropanoate](/img/structure/B1215890.png)